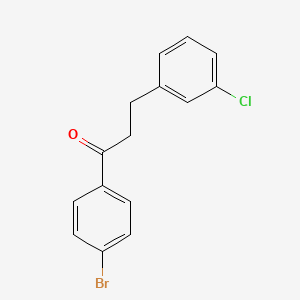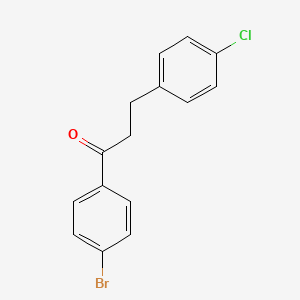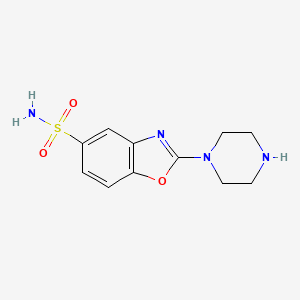![molecular formula C6H11N3O2 B1293047 1-[3-(2-甲氧基乙基)-1,2,4-噁二唑-5-基]甲胺 CAS No. 1119451-09-0](/img/structure/B1293047.png)
1-[3-(2-甲氧基乙基)-1,2,4-噁二唑-5-基]甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
科学研究应用
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic enzymes, which facilitate its incorporation into biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially altering the behavior of cells in response to external stimuli.
Molecular Mechanism
At the molecular level, 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This binding interaction can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range produces optimal results without causing harm.
Metabolic Pathways
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into biochemical processes. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions.
Transport and Distribution
The transport and distribution of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and its overall efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
One common synthetic route involves the reaction of an appropriate nitrile with hydroxylamine to form the oxadiazole ring, followed by alkylation with 2-methoxyethylamine . Industrial production methods may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and amines .
作用机制
The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and the accumulation of reactive oxygen species, ultimately resulting in cell death . Molecular docking studies have indicated that this compound has strong binding affinity to amino acids around the active pockets of these enzymes .
相似化合物的比较
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: This compound also contains a methoxyethyl group but has a piperidine ring instead of an oxadiazole ring.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine: This compound has an ethyl group instead of a methoxyethyl group attached to the oxadiazole ring.
The uniqueness of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine lies in its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-10-3-2-5-8-6(4-7)11-9-5/h2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBHNJQCHTJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)


![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)
![(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine](/img/structure/B1292983.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)
